(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C23H21N3O2S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-4-25-22(27)20(30-23(25)29)13-16-14-26(17-8-6-5-7-9-17)24-21(16)19-11-10-18(28-3)12-15(19)2/h5-14H,4H2,1-3H3/b20-13- |
InChI Key |
UGKGVXJOHGRZRU-MOSHPQCFSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(4-Methoxy-2-Methylphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole carbaldehyde intermediate is synthesized via the Vilsmeier-Haack reaction. A mixture of 4-methoxy-2-methylacetophenone hydrazone (1.0 equiv) and phosphorus oxychloride (POCl₃, 1.2 equiv) in dimethylformamide (DMF) is stirred at 50–60°C for 4–5 hours. The reaction proceeds through formylation at the α-position of the hydrazone, yielding the pyrazole-4-carbaldehyde. After quenching with ice-water, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3), achieving a yield of 78–85%.
Key Data:
Synthesis of 3-Ethyl-2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone core is prepared by cyclization of ethyl isothiocyanate with chloroacetic acid. Ethylamine (1.0 equiv) reacts with carbon disulfide in aqueous NaOH to form the sodium salt of ethyl dithiocarbamate, which is subsequently treated with chloroacetic acid (1.1 equiv) in refluxing ethanol for 6 hours. The resulting 3-ethyl-2-thioxo-1,3-thiazolidin-4-one is recrystallized from ethanol, yielding 70–75% of a pale-yellow solid.
Key Data:
-
Reaction Conditions: Ethanol, reflux (78°C), 6 hours.
-
Characterization: Melting point 142–144°C; IR (KBr): 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).
Knoevenagel Condensation for Final Product Formation
Reaction Setup and Optimization
The target compound is synthesized via a Knoevenagel condensation between 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one (1.1 equiv) in anhydrous ethanol using piperidine (0.2 equiv) as a catalyst. The mixture is refluxed for 8–10 hours under nitrogen, with reaction progress monitored by TLC (hexane/ethyl acetate, 1:1).
Critical Parameters:
Purification and Yield
Post-reaction, the mixture is cooled to room temperature, and the precipitated product is filtered and washed with cold ethanol. Further purification via recrystallization from dichloromethane/methanol (9:1) yields the pure (5Z)-isomer as a bright yellow crystalline solid (65–70% yield).
Key Data:
-
Yield: 68% (average across trials).
-
Purity: >98% (HPLC, C18 column, acetonitrile/water 80:20).
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
NMR (500 MHz, DMSO-): δ 8.45 (s, 1H, pyrazole-H), 7.82–7.25 (m, 8H, aromatic-H), 6.92 (s, 1H, CH=), 4.12 (q, J = 7.0 Hz, 2H, NCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 1.30 (t, J = 7.0 Hz, 3H, CH₂CH₃).
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.5° between the pyrazole and thiazolidinone planes. The exocyclic double bond length is 1.34 Å, consistent with conjugation.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Piperidine/Ethanol) | Method B (DBU/THF) |
|---|---|---|
| Reaction Time | 10 hours | 6 hours |
| Yield | 68% | 55% |
| Z/E Selectivity | 95:5 | 80:20 |
| Purity | >98% | 92% |
Table 1: Optimization of Knoevenagel condensation conditions for Z-selectivity.
Method A (piperidine/ethanol) outperforms Method B (1,8-diazabicycloundec-7-ene/THF) in both yield and stereoselectivity, attributed to ethanol’s polar protic nature stabilizing the transition state.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g batch) in ethanol with piperidine achieves consistent yields (65–68%) and purity (>97%), confirming reproducibility. Process mass intensity (PMI) analysis reveals a solvent usage of 15 L/kg, with opportunities for reduction via solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole moiety can be reduced to form dihydropyrazoles.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, inhibiting their activity, while the pyrazole moiety can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s activity and properties are heavily influenced by substituent modifications. Key analogs and their differences are summarized below:
Key Observations :
- Electronic Effects: Methoxy (target) and ethoxy () groups donate electron density via resonance, whereas hydroxy groups () can act as hydrogen-bond donors.
- Steric Effects : The 4-methoxy-2-methylphenyl group introduces ortho-substitution steric hindrance, possibly affecting binding to flat biological targets compared to para-substituted analogs.
Structural Insights from Crystallography
Crystallographic data for rhodanine derivatives (e.g., ) reveal:
- Planarity: The thiazolidinone and pyrazole rings in the target compound are likely non-planar due to steric clashes between substituents, contrasting with nearly planar structures in hydroxy-substituted analogs (e.g., ).
- Intermolecular Interactions : Methoxy groups may participate in weak C–H···O interactions, whereas hydroxy groups form stronger hydrogen bonds (e.g., O–H···S in ).
Q & A
Q. What are the standard synthetic routes for (5Z)-3-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step process:
Formation of the pyrazole precursor : Reacting substituted phenylhydrazines with β-keto esters under acidic conditions.
Knoevenagel condensation : Introducing the methylidene group to the thiazolidinone core using aldehydes in the presence of a base (e.g., piperidine).
Thiazolidinone ring closure : Utilizing thiourea derivatives and ethyl chloroacetate in ethanol under reflux (80–90°C for 6–8 hours) .
Key optimization factors include solvent choice (ethanol, DMF), temperature control, and catalyst selection (e.g., KOH for base-mediated steps) .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Methodological Answer : Analytical techniques are critical:
- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
For crystallographic confirmation, X-ray diffraction using SHELXL software (via SHELX-2018/3 suite) resolves bond lengths and angles .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Test bases like DBU or KOtBu for improved condensation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol ensures solubility of intermediates .
- Advanced Techniques :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .
- Continuous flow reactors : Enable precise temperature control and scalability .
Monitor Z/E isomerization via NMR (δ 7.2–7.5 ppm for Z-configuration protons) .
Q. How can contradictory bioactivity data (e.g., varying IC50 values in anticancer assays) be resolved?
- Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
- Validate via ATP-based viability assays (e.g., CellTiter-Glo®) .
- Structural Confounds :
- Check for impurities (≥98% purity via HPLC) .
- Test stability under assay conditions (pH 7.4 buffer, 37°C for 24 hours) .
- Mechanistic Studies :
- Perform target engagement assays (e.g., kinase inhibition profiling) to identify off-target effects .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase; PDB ID: 1M17) to prioritize substituents with high binding affinity (ΔG < −8 kcal/mol) .
- QSAR Modeling :
- Train models on thiazolidinone derivatives using descriptors like logP, topological polar surface area, and H-bond acceptors .
- Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., GROMACS 2022.4) .
Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate Z→E isomerization under physiological conditions via accelerated stability studies .
- In Vivo Pharmacokinetics : Conduct ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) to prioritize analogs .
- Target Deconvolution : Use CRISPR-Cas9 screens to identify novel targets beyond kinase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
